2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl-

Description

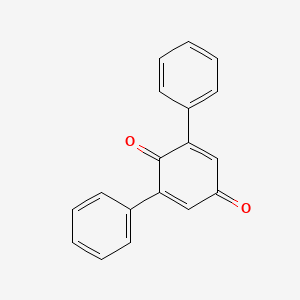

2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl- (CAS: 2887-97-0) is a substituted benzoquinone derivative characterized by phenyl groups at the 2- and 6-positions of the cyclohexadienedione core . Its structure combines aromatic substituents with the redox-active quinone moiety, making it relevant in studies of electron transfer processes and bioactive compounds. The compound is synthetically derived, as evidenced by its absence in natural product isolation reports (e.g., ), and its applications span materials science and antimicrobial research .

Properties

CAS No. |

2887-97-0 |

|---|---|

Molecular Formula |

C18H12O2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

2,6-diphenylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C18H12O2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12H |

InChI Key |

SMDLELADPFDJCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Benzoquinone with Styrene

Method Overview:

The compound can be synthesized by reacting benzoquinone with styrene in an organic solvent. This method involves electrophilic addition of benzoquinone to the styrene double bond, followed by oxidation to yield the diphenyl-substituted quinone.-

- Solvent: Suitable organic solvents such as ethanol, benzene, or dimethylformamide (DMF)

- Temperature: Controlled heating, typically moderate temperatures (e.g., 60–100°C)

- Reaction Time: Several hours to ensure completion

- Purification: Crystallization or chromatographic separation to isolate the pure product

-

- Straightforward and uses commercially available starting materials

- Scalable for industrial production with optimization

-

- Possible formation of isomeric byproducts requiring careful purification

- Moderate yields depending on reaction parameters

Palladium-Catalyzed Direct C–H Arylation

Method Overview:

A more modern and selective approach involves palladium-catalyzed direct C–H functionalization of benzoquinone derivatives. This method allows the direct introduction of phenyl groups at the 2 and 6 positions using aryl halides (e.g., bromobenzene) under catalytic conditions.-

- Catalyst: Palladium complexes (e.g., Pd(OAc)2)

- Ligands: Phosphine ligands to enhance selectivity

- Solvent: Polar aprotic solvents such as DMF or toluene

- Temperature: Elevated temperatures (80–120°C)

- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation side reactions

- Stoichiometry: Controlled ratios of benzoquinone and aryl halide to maximize yield

-

- High regioselectivity for 2,6-substitution

- Potentially higher yields and fewer side products

- Amenable to structural modifications for derivative synthesis

-

- Requires expensive catalysts and ligands

- Sensitive to moisture and air, requiring inert atmosphere

Oxidation of Diphenylcyclohexadiene Precursors

Method Overview:

Starting from diphenyl-substituted cyclohexadiene derivatives, oxidation can be performed to convert the cyclohexadiene-1,4-diol or related intermediates into the quinone structure.-

- Ammonium cerium nitrate (CAN) in acetonitrile/water mixtures

- Other mild oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

-

- Synthesis of diphenyl-substituted cyclohexadiene intermediates via condensation or coupling reactions

- Oxidation under controlled conditions to yield the quinone

-

- Typically moderate to good (55–65%) depending on the precursor and conditions

Barton-McCombie Deoxygenation Followed by Oxidation

Method Overview:

This method involves initial formation of tertiary alcohol intermediates by condensation of cyclohexanone with substituted benzenes, followed by Barton-McCombie deoxygenation to remove hydroxyl groups, and final oxidation to the quinone.-

- Condensation of cyclohexanone with 1,3-dimethoxybenzene derivatives to form tertiary alcohols

- Barton-McCombie deoxygenation to remove hydroxyl groups

- Oxidation under air or with oxidants to form the quinone

-

- Condensation: 70–80%

- Deoxygenation: High efficiency

- Oxidation: 55–65%

-

- Allows structural variation on aromatic rings

- Useful for synthesizing related quinone derivatives

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct reaction of benzoquinone with styrene | Benzoquinone, styrene | Organic solvent | Moderate heat (60–100°C), hours | 50–70 | Simple, scalable | Byproduct formation, purification needed |

| Palladium-catalyzed C–H arylation | Benzoquinone, aryl halides | Pd catalyst, phosphine ligands | 80–120°C, inert atmosphere | 65–85 | High selectivity, fewer byproducts | Expensive catalysts, sensitive conditions |

| Oxidation of diphenylcyclohexadiene precursors | Diphenylcyclohexadiene derivatives | CAN, DDQ | Room temp to mild heating | 55–65 | Mild conditions, good yields | Requires precursor synthesis |

| Barton-McCombie deoxygenation + oxidation | Cyclohexanone, dimethoxybenzene | Barton-McCombie reagents, oxidants | Multi-step, moderate temperatures | 55–80 | Structural versatility | Multi-step, time-consuming |

Research Findings and Notes

The palladium-catalyzed direct arylation method is favored in recent literature for its regioselectivity and efficiency in producing 2,6-diphenyl substitution patterns on the quinone ring. Reaction parameters such as temperature, solvent polarity, and catalyst loading critically influence the yield and purity of the product.

Oxidation methods using ammonium cerium nitrate (CAN) have been successfully applied to related hydroquinone derivatives to obtain the quinone structure with good yields and mild reaction conditions.

The Barton-McCombie deoxygenation approach, although more complex, allows for the synthesis of a variety of substituted quinones by modifying the aromatic precursors, which is valuable for medicinal chemistry applications.

Industrial synthesis typically adapts the direct reaction of benzoquinone with styrene or palladium-catalyzed methods, optimizing reaction scale, temperature control, and purification techniques to maximize yield and product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenylbenzoquinone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex quinone derivatives.

Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.

Photoreactions: It undergoes photodimerization and photocyclization when exposed to light in different solvents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Photoreaction Conditions: Irradiation in solvents like benzene or acetonitrile.

Major Products Formed

Oxidation Products: Higher quinone derivatives.

Reduction Products: Corresponding hydroquinones.

Photoreaction Products: Dimers and dibenzofuran derivatives.

Scientific Research Applications

2,6-Diphenylbenzoquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diphenylbenzoquinone involves its ability to undergo redox reactions, which can affect various biological pathways. For example, its anticancer activity is linked to the inhibition of the mammalian target of rapamycin (mTOR) pathway, leading to reduced cell growth and induced apoptosis in cancer cells . The compound’s redox properties also enable it to interact with cellular components, leading to oxidative stress and cell death in certain contexts.

Comparison with Similar Compounds

Key Observations :

- Substituent Bulk : The tert-butyl groups in 2,6-bis(1,1-dimethylethyl)- confer higher hydrophobicity compared to phenyl groups, enhancing membrane penetration in antifungal applications .

- Electronic Effects: Amino substituents (e.g., 2,5-diamino-) increase electron density, altering redox potentials and enabling use in biosensors, whereas phenyl groups stabilize the quinone via resonance .

- However, its cytotoxicity profile may differ due to reduced steric hindrance compared to ethyl/methyl derivatives .

Physicochemical Properties

- Solubility: Phenyl substituents reduce water solubility compared to methyl or amino groups, limiting applications in aqueous systems.

- Stability: The 2,6-diphenyl derivative’s aromatic rings enhance thermal stability, as seen in similar diphenylquinones used in polymer coatings .

Toxicity and Environmental Impact

While the parent compound 2,5-cyclohexadiene-1,4-dione is classified as hazardous (Reportable Quantity: 10 lbs) , substituted derivatives like the diphenyl variant may exhibit modified toxicity. For example, tert-butyl derivatives in turf materials show environmental persistence , whereas amino derivatives are less studied but likely pose lower acute hazards .

Biological Activity

2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl- (commonly referred to as 2,6-diphenylbenzoquinone) is an organic compound with significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula: C18H12O2

- Molecular Weight: 260.3 g/mol

- IUPAC Name: 2,6-diphenylcyclohexa-2,5-diene-1,4-dione

- CAS Number: 2887-97-0

Anticancer Properties

Research indicates that 2,6-diphenylbenzoquinone exhibits anticancer activity by inducing apoptosis in various cancer cell lines. A study evaluated its cytotoxic effects against human cancer cell lines using the MTT assay and flow cytometry for apoptosis detection. The findings showed that this compound inhibited cell proliferation and induced cell death through caspase activation and PARP cleavage .

Key Findings:

- Induces apoptosis in melanoma M14 cells.

- Selective cytotoxicity against Burkitt’s lymphoma and glioblastoma.

- Mechanism involves the inhibition of the mTOR pathway .

Antibacterial Activity

In addition to its anticancer properties, 2,6-diphenylbenzoquinone has been explored for antibacterial effects . Its ability to generate reactive oxygen species (ROS) contributes to its antibacterial mechanism. The compound's structural features enhance its interaction with bacterial membranes, leading to increased permeability and eventual cell death.

The biological activity of 2,6-diphenylbenzoquinone can be attributed to several mechanisms:

- Redox Reactions: The compound undergoes redox cycling, which generates ROS that can damage cellular components.

- Inhibition of Key Pathways: It inhibits critical pathways such as mTOR, which is involved in cell growth and proliferation.

- Apoptotic Signaling: Activation of caspases leads to programmed cell death in affected cells .

Case Studies

- Cytotoxicity against Cancer Cell Lines:

-

Antimicrobial Activity:

- Tested against multiple bacterial strains.

- Demonstrated effective inhibition at low concentrations due to ROS generation.

Comparative Analysis

To better understand the unique properties of 2,6-diphenylbenzoquinone compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Anticancer Activity | Antibacterial Activity |

|---|---|---|---|

| 2,5-Diphenylbenzoquinone | Structure | Moderate | Low |

| 2,6-Dimethoxybenzoquinone | Structure | High | Moderate |

| 2,6-Diphenylbenzoquinone | Structure | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.